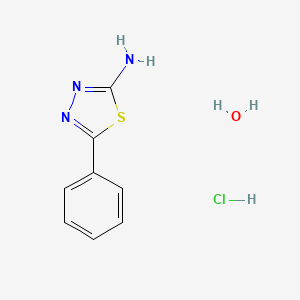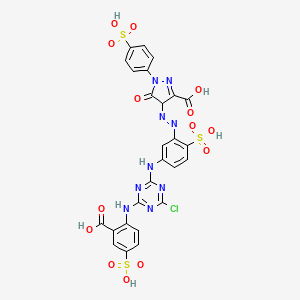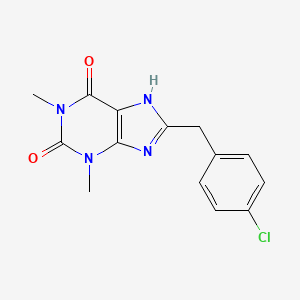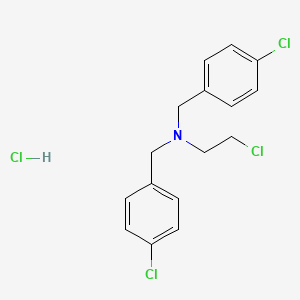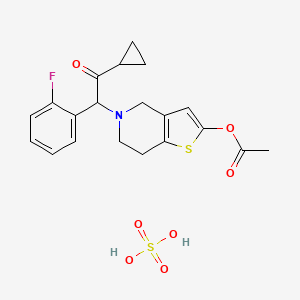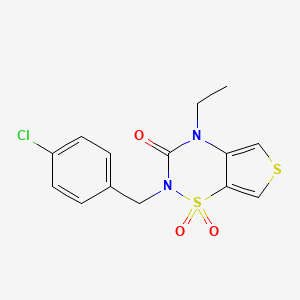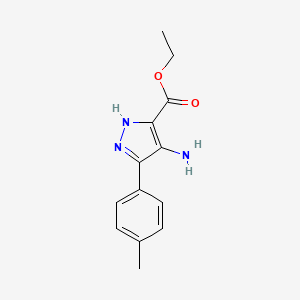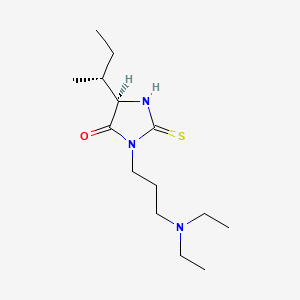
Hydantoin, 5-sec-butyl-3-(3-(diethylamino)propyl)-2-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydantoin, 5-sec-butyl-3-(3-(diethylamino)propyl)-2-thio- is a complex organic compound that belongs to the hydantoin family. Hydantoins are heterocyclic compounds containing a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the sec-butyl and diethylamino propyl groups, along with the thio substitution, makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 5-sec-butyl-3-(3-(diethylamino)propyl)-2-thio- typically involves the following steps:
Formation of the Hydantoin Ring: The hydantoin ring can be synthesized through the reaction of an amino acid with urea under acidic or basic conditions.
Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the Diethylamino Propyl Group: This can be achieved through nucleophilic substitution reactions where the hydantoin derivative reacts with diethylamino propyl halides.
Thio Substitution:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the hydantoin ring, converting it to hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydantoin derivatives.
Scientific Research Applications
Hydantoin, 5-sec-butyl-3-(3-(diethylamino)propyl)-2-thio- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its pharmacological properties, including anticonvulsant and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydantoin, 5-sec-butyl-3-(3-(diethylamino)propyl)-2-thio- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The thio group can play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenytoin: Another hydantoin derivative with anticonvulsant properties.
Ethotoin: Similar structure but with different substituents, used as an anticonvulsant.
Fosphenytoin: A prodrug of phenytoin, used for intravenous administration.
Uniqueness
Hydantoin, 5-sec-butyl-3-(3-(diethylamino)propyl)-2-thio- stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties
Properties
CAS No. |
86503-24-4 |
|---|---|
Molecular Formula |
C14H27N3OS |
Molecular Weight |
285.45 g/mol |
IUPAC Name |
(5R)-5-[(2R)-butan-2-yl]-3-[3-(diethylamino)propyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H27N3OS/c1-5-11(4)12-13(18)17(14(19)15-12)10-8-9-16(6-2)7-3/h11-12H,5-10H2,1-4H3,(H,15,19)/t11-,12-/m1/s1 |
InChI Key |
HNAUQBPBJFOYSP-VXGBXAGGSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H]1C(=O)N(C(=S)N1)CCCN(CC)CC |
Canonical SMILES |
CCC(C)C1C(=O)N(C(=S)N1)CCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




